(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
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Overview
Description
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May produce secondary or tertiary amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
- (4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Uniqueness
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-8)9-5;/h5-6H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMXIOARVUDYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2)(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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